molecular formula C25H40O4 B6308379 17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol CAS No. 67372-66-1

17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol

Cat. No. B6308379
CAS RN: 67372-66-1
M. Wt: 404.6 g/mol
InChI Key: TWVVMYRGRXFHHG-ZRTADCIFSA-N
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Description

17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.29265975 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation and Biodegradation

Research on phenanthrene, a simpler polycyclic aromatic hydrocarbon, suggests potential for environmental remediation applications. Phenanthrenes and their derivatives are subject to biodegradation by specific microbial species, highlighting a route for the bioremediation of contaminated soils and sediments. This is particularly relevant for compounds like the one , which may exhibit similar environmental behaviors and degradation pathways, thus offering insights into potential applications in mitigating pollution (Waigi et al., 2015; Qutob et al., 2022).

Pharmaceutical and Therapeutic Potential

Studies on phenanthrenes have identified a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. These findings suggest that structurally complex phenanthrenes, possibly including the specified compound, could be explored for their pharmacological potential. The development of novel anticancer agents from phenanthrene derivatives, for instance, is an area of significant interest (Tóth et al., 2017).

Chemical Synthesis and Organic Chemistry

Research into the synthesis and functionalization of cyclopentane rings, as seen in cyclopenta[c]phenanthrenes, provides valuable insights into the synthetic utility of complex organic molecules. Such studies are foundational for developing new chemical entities with potential applications ranging from materials science to pharmaceuticals. The synthesis of cyclopentane rings from glucose, leading to new isoprostanes, demonstrates the innovative approaches to creating structurally diverse compounds that could include the compound (Durand et al., 2004).

Environmental and Health Impact Studies

Investigations into the environmental occurrence, toxicity, and biological activities of related compounds underscore the importance of understanding the potential impacts of chemical compounds on health and the environment. This includes studies on the toxicity and carcinogenicity of specific derivatives, which can inform safety assessments and regulatory decisions for new compounds (Kenyon & Hughes, 2001).

properties

IUPAC Name

(3S,5S,6S,7S,11R,14S)-6-(3,3-dimethoxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-ene-6,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-23-10-7-16(26)13-15(23)5-6-17-19(23)8-11-24(2)22(17)18-14-20(18)25(24,27)12-9-21(28-3)29-4/h5,16-22,26-27H,6-14H2,1-4H3/t16-,17?,18+,19?,20-,22?,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVVMYRGRXFHHG-ZRTADCIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C5CC5C4(CCC(OC)OC)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3[C@@H]5C[C@@H]5[C@]4(CCC(OC)OC)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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